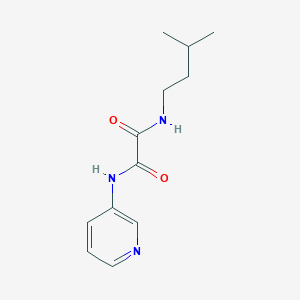
N1-isopentyl-N2-(pyridin-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Catalysis and Synthesis
N,N'-Bis(pyridin-2-ylmethyl)oxalamide has been identified as a promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides. This reaction demonstrates excellent chemoselectivity and functional group tolerance, leading to diverse N-arylation products under room temperature conditions (Bhunia, De, & Ma, 2022). Additionally, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to be an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, facilitating the synthesis of internal alkynes with a broad scope under mild conditions (Chen, Li, Xu, & Ma, 2023).
Metal-Organic Frameworks (MOFs)
Research on mixed-lanthanide metal-organic frameworks (M'LnMOFs) utilizing sodium oxalate and pyridin-based ligands has opened avenues for developing ratiometric luminescent sensors for temperature detection. These MOFs exhibit excellent linear response relationships with temperature, demonstrating potential for application in physiological environments due to their chemical stability (Yang et al., 2018).
properties
IUPAC Name |
N-(3-methylbutyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)5-7-14-11(16)12(17)15-10-4-3-6-13-8-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMMERUYWPOPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopentyl-N2-(pyridin-3-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride](/img/structure/B2571306.png)
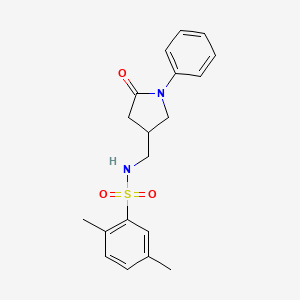
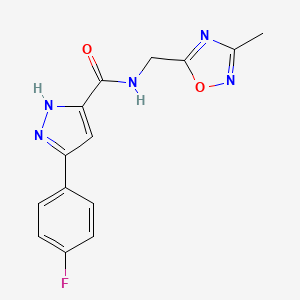
![(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2571310.png)

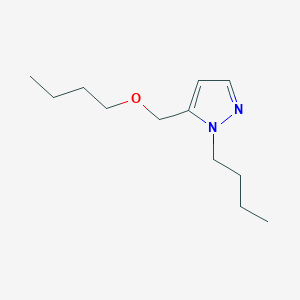
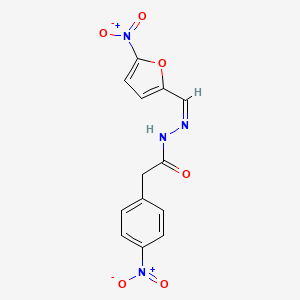
![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571318.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2571322.png)

![Tert-butyl 2-amino-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2571325.png)


![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2571329.png)